7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole
Description
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-4-9-5-2-3-6-8(7(5)10-4)12-13-11-6/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFCCRUIDFXCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=C3C(=NSN3)C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Heating 2,1,3-benzothiadiazole-4,5-diamine with trimethyl orthoacetate in glacial acetic acid facilitates imidazole ring closure. The reaction proceeds via initial formation of a Schiff base, followed by cyclodehydration to yield the tricyclic product. This method, adapted from thienotriazolopyrimidinone syntheses, achieves yields of 60–75% under reflux conditions (120°C, 8–12 h).
Representative Procedure :
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Combine 2,1,3-benzothiadiazole-4,5-diamine (1.0 mmol), trimethyl orthoacetate (2.5 mmol), and acetic acid (10 mL).
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Reflux at 120°C for 10 h.
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Cool, dilute with ice water, and isolate the precipitate via filtration.
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Purify by recrystallization from ethanol.
Oxidative Cyclization with α-Keto Acids
Reaction with pyruvic acid (a methyl-bearing α-keto acid) in polyphosphoric acid (PPA) at elevated temperatures (150–180°C) offers an alternative route. The acidic medium promotes both condensation and dehydration, forming the imidazo ring while introducing the methyl group. Yields are moderate (50–65%) due to competing side reactions.
Cascade Reactions and Rearrangement Pathways
Cascade sequences, as demonstrated in imidazo-thiazino-triazine syntheses, provide a robust framework for constructing complex heterocycles.
Hydrolysis-Rearrangement of Thiazolidine Precursors
A hypothetical pathway involves:
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Synthesis of a thiazolidine-fused precursor : React 2,1,3-benzothiadiazole-4,5-diamine with methyl thioglycolate to form a thiazolidine intermediate.
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Alkaline hydrolysis : Treat with aqueous KOH to cleave the thiazolidine ring, generating a thiolate intermediate.
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Rearrangement : Acidification induces cyclization, forming the imidazo[4,5-e]benzothiadiazole core.
This method, inspired by thiazino-triazine formation, could yield the target compound in 40–55% yield after optimization.
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization functionalization may enhance regioselectivity. For instance, Suzuki-Miyaura coupling could introduce aryl groups at specific positions, though this requires halogenated intermediates.
Bromination Followed by Methylation
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Bromination : Treat the parent compound with PBr₅ in dichloromethane to introduce bromine at position 7.
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Methylation : Perform a palladium-catalyzed coupling with methylboronic acid to replace bromine with a methyl group.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Acid-catalyzed cyclization | 60–75 | High | Requires corrosive acids |
| Oxidative cyclization | 50–65 | Moderate | Side product formation |
| Cascade rearrangement | 40–55 | Low | Multi-step, sensitivity to pH |
| Cross-coupling | 30–45 | Low | Costly catalysts, halogenation |
Chemical Reactions Analysis
7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various triazoles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . In cancer cells, it induces DNA fragmentation and inhibits DNA repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
2,1,3-Benzothiadiazole (BTD)
- Structure : A bicyclic system with a 1,2,5-thiadiazole ring fused to benzene.
- Electronic Properties : BTD exhibits a low LUMO energy (-1.8 eV) and narrow band gap (Eg ≈ 2.5 eV), making it a strong electron acceptor .
- Comparison : The replacement of the 1,2,5-thiadiazole in BTD with a 1,2,3-thiadiazole (as in isoBTD) increases the LUMO energy (-1.3 eV) and band gap (Eg ≈ 3.1 eV), reducing electron deficiency but improving stability in excited states .
Benzo[1,2-c:4,5-c']Bis[1,2,5]Thiadiazole (BBT)
- Structure : A fused bis-thiadiazole system.
- Electronic Properties : BBT has the lowest LUMO energy (-2.5 eV) among benzothiadiazole derivatives, ideal for optoelectronic applications .
- Comparison : Unlike BBT, 7-methyl-imidazo-benzothiadiazole incorporates an imidazole ring, which may alter charge transport properties. The methyl group further disrupts planarity, reducing crystallinity compared to BBT .
4,7-Di(2-Thienyl)-2,1,3-Benzothiadiazole (DacDBT)
Electrochemical and Spectroscopic Properties
| Compound | LUMO (eV) | Band Gap (Eg, eV) | Key Applications | Reference |
|---|---|---|---|---|
| BTD | -1.8 | 2.5 | Organic electronics | [1, 9] |
| isoBTD | -1.3 | 3.1 | Photovoltaic materials | [3, 6] |
| BBT | -2.5 | 1.9 | High-performance acceptors | [1] |
| 7-Methyl-imidazo-BTD | -1.6* | ~2.8* | Antimicrobial agents | [2, 13] |
*Estimated based on structural analogy.
- EPR and Voltammetry : Derivatives like 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) exhibit two sequential one-electron reductions, forming stable radical anions detectable via EPR . In contrast, 7-methyl-imidazo-BTD’s electrochemical behavior remains uncharacterized, highlighting a research gap.
Functionalization and Reactivity
- Bromination : The 4,8-dibromo derivative of isoBTD undergoes Suzuki–Miyaura cross-coupling, enabling arylation for tailored optoelectronic materials .
- Medicinal Modifications: Imidazo-benzothiadiazole derivatives show pH-dependent antimicrobial activity, though ionophore activity (common in similar scaffolds) remains a concern .
Biological Activity
7-Methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo-benzothiadiazole core with a methyl group at the 7th position. Its molecular formula is with a CAS number of 129485-68-3. The compound's unique structural properties contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The compound functions by inhibiting pantothenate synthetase, which is crucial for the synthesis of coenzyme A in bacterial metabolism.
Case Study:
In a study conducted by researchers at [source], the compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against M. tuberculosis strains. This suggests a promising avenue for developing new antitubercular agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown effectiveness against liver cancer and melanoma cell lines.
Research Findings:
- Liver Cancer: In vitro studies revealed that this compound induces apoptosis in HepG2 cells through the activation of caspase pathways.
- Melanoma: A study published in [source] reported that the compound inhibits cell proliferation in A375 melanoma cells with an IC50 value of 12 µM.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes: It inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
Comparative Analysis
To further understand the efficacy of this compound, it can be compared with similar compounds.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | MIC: 16 µg/mL against M. tuberculosis | IC50: 12 µM against melanoma |
| Imidazo[2,1-b]thiazoles | Similar core structure | Moderate activity | Effective against various cancers |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | Similar core structure | High selectivity for M. tuberculosis | Significant anticancer properties |
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in analogous compounds appear at δ 7.7–8.1 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 242.0504 for a pyrrolyl-substituted derivative) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds at 1.70–1.75 Å) and dihedral angles (e.g., 4.87° between benzothiadiazole and aryl rings), critical for validating planarity and steric effects .
What in vitro biological assays are used to evaluate the bioactivity of this compound?
Q. Basic Screening :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis or bacterial/fungal strains under varying pH conditions (e.g., pH 5.5–7.0) to assess pH-dependent efficacy .
- Cytotoxicity : SRB (sulforhodamine B) assays in cancer cell lines (e.g., MCF-7) measure IC values, with active compounds showing IC < 10 µM .
Q. Advanced Mechanistic Studies :
- Topoisomerase Inhibition : DNA relaxation assays using Topo I/IIα enzymes (e.g., agarose gel electrophoresis to visualize supercoiled vs. relaxed DNA) .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells after compound exposure .
How do computational methods aid in understanding the compound’s interaction with biological targets?
Q. Advanced Methodology :
- Molecular Docking : Using crystal structures of Topo I/IIα (PDB IDs: 1T8I, 1ZXM), docking simulations predict binding poses. For example, imidazo-benzothiadiazoles occupy the DNA-binding cleft via π-π stacking (3.5–3.7 Å distances) and hydrogen bonds (e.g., N–H···O interactions) .
- ADME Prediction : SwissADME calculates parameters like logP (~2.5) and topological polar surface area (~80 Ų), indicating moderate blood-brain barrier permeability .
What structural modifications enhance the compound’s bioactivity or selectivity?
Q. Advanced Design Strategies :
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) at the 7-position improve Topo inhibition (IC reduced by 30% compared to methyl derivatives) .
- Heterocyclic Fusion : Incorporating triazole or thiazole rings (e.g., 9c in ) enhances DNA intercalation via extended π-systems .
How are crystallographic data contradictions resolved in structural studies?
Q. Advanced Analysis :
- Discrepancy Management : When X-ray data show planar deviations >0.05 Å (e.g., C7B in ), DFT calculations (B3LYP/6-31G*) validate whether distortions arise from crystal packing vs. intrinsic instability .
- Hydrogen Bonding Networks : Weak C–H···O/N interactions (2.8–3.2 Å) stabilize supramolecular chains, explaining polymorphism in related compounds .
What are the limitations of current research on this scaffold, and how can they be addressed?
Q. Research Gaps :
- Understudied Mechanisms : While antimicrobial activity is reported , precise targets (e.g., membrane disruption vs. enzyme inhibition) remain unverified. Proteomic profiling (e.g., LC-MS/MS) could identify binding partners.
- Synthetic Scalability : Low yields (~40%) in multi-step syntheses necessitate greener protocols (e.g., flow chemistry or mechanochemical activation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
